Cas no 1795087-05-6 (N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide)

N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a fluorinated triazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure combines a phenyl-substituted 1,2,3-triazole core with a 2-fluoro-4-methylphenyl carboxamide moiety, offering unique electronic and steric properties. The fluorine substitution enhances metabolic stability and binding affinity, while the triazole ring contributes to hydrogen bonding interactions. This compound may serve as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined heterocyclic framework allows for further functionalization, making it a valuable scaffold for structure-activity relationship studies in drug discovery.
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide structure
1795087-05-6 structure
Product name:N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
CAS No:1795087-05-6
MF:C16H13FN4O
MW:296.299026250839
CID:5407695

N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
    • N-(2-Fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (ACI)
    • Inchi: 1S/C16H13FN4O/c1-10-7-8-13(12(17)9-10)18-16(22)15-14(19-21-20-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,22)(H,19,20,21)
    • InChI Key: CPSQRGHNCKZWPQ-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C2C=CC=CC=2)NN=N1)NC1C(F)=CC(C)=CC=1

Computed Properties

  • Exact Mass: 296.107
  • Monoisotopic Mass: 296.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7A^2

N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6252-7286-25mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
25mg
$109.0 2023-09-09
Life Chemicals
F6252-7286-30mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
30mg
$119.0 2023-09-09
Life Chemicals
F6252-7286-10μmol
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6252-7286-20μmol
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
20μmol
$79.0 2023-09-09
Life Chemicals
F6252-7286-5μmol
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6252-7286-1mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
1mg
$54.0 2023-09-09
Life Chemicals
F6252-7286-2mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
2mg
$59.0 2023-09-09
Life Chemicals
F6252-7286-15mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
15mg
$89.0 2023-09-09
Life Chemicals
F6252-7286-3mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
3mg
$63.0 2023-09-09
Life Chemicals
F6252-7286-4mg
N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
1795087-05-6
4mg
$66.0 2023-09-09

Additional information on N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(2-Fluoro-4-Methylphenyl)-4-Phenyl-1H-1,2,3-Triazole-5-Carboxamide: A Comprehensive Overview

N-(2-Fluoro-4-Methylphenyl)-4-Phenyl-1H-1,2,3-Triazole-5-Carboxamide, also known by its CAS Registry Number 1795087-05-6, is a complex organic compound with a unique structure that combines a triazole ring system with aromatic substituents. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a 1H-1,2,3-triazole ring fused with a carboxamide group and substituted with a 2-fluoro-4-methylphenyl and a phenyl group. These substituents contribute to the compound's chemical reactivity and biological activity.

The synthesis of N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the copper-catalyzed azide alkyne cycloaddition (CuAAC) reaction, which is widely used to form triazole rings. This method allows for precise control over the substitution pattern of the triazole ring and enables the incorporation of various functional groups. The use of fluorine and methyl substituents on the phenyl ring further enhances the compound's stability and bioavailability.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its triazole core is known to exhibit significant biological activity, including anti-inflammatory, antifungal, and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways. Additionally, its phenyl group substitution has been shown to improve solubility and permeability, making it an attractive candidate for oral drug delivery.

In the field of agrochemicals, N-(2-fluoro-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has been explored as a potential fungicide. Its ability to inhibit fungal growth without causing significant harm to plant cells makes it a promising alternative to traditional chemical pesticides. Field trials conducted in collaboration with agricultural research institutions have shown promising results in controlling crop diseases caused by pathogenic fungi.

From a materials science perspective, this compound has been investigated for its potential use in advanced materials such as polymers and coatings. The triazole ring system is known for its high thermal stability and resistance to UV degradation, making it suitable for applications in high-performance materials. Researchers have also explored its use as a building block for self-healing polymers due to its ability to undergo reversible chemical reactions under specific conditions.

The development of efficient synthetic routes for CAS No. 1795087-based compounds remains an active area of research. Chemists are continually seeking ways to optimize reaction conditions and improve yields while minimizing environmental impact. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, have been employed to achieve these goals.

In conclusion, N-(2-fluoro-4-methylphenyl)-4-phentyl-1H-1,2,3-triazole-5-carboxamide (CAS No. 1795087-05-6) represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even greater role in shaping future innovations in science and technology.

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